(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC15623829
Molecular Formula: C25H24N4O4S2
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O4S2 |
|---|---|
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (5Z)-3-butyl-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H24N4O4S2/c1-3-5-13-27-24(30)22(35-25(27)34)15-18-16-28(19-9-7-6-8-10-19)26-23(18)17-11-12-21(33-4-2)20(14-17)29(31)32/h6-12,14-16H,3-5,13H2,1-2H3/b22-15- |
| Standard InChI Key | XIBMPRLLDDIKPO-JCMHNJIXSA-N |
| Isomeric SMILES | CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Introduction
Structural Elucidation and Molecular Characteristics
The compound belongs to the thiazolidin-4-one family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name reflects a Z-configuration at the 5-position, a butyl group at the 3-position, and a pyrazole-linked nitroaryl moiety.
Molecular Formula and Weight
The molecular formula is C₂₅H₂₄N₄O₄S₂, derived by substituting the methyl group in a structurally analogous compound with a butyl chain. This modification increases the molecular weight to 532.67 g/mol, calculated as follows:
Stereochemical Features
The (5Z) designation indicates that the pyrazole-methylene group and the thioxo sulfur atom are on the same side of the double bond. This stereochemistry influences intermolecular interactions, as evidenced by X-ray crystallography data from related thiazolidinones.
Spectroscopic Identification
Key spectral data for structural confirmation include:
-
¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), ethoxy methylene (δ 4.1–4.3 ppm), and butyl chain signals (δ 0.9–1.7 ppm).
-
IR: Strong absorptions at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 1240 cm⁻¹ (C-O-C) .
Synthetic Methodologies
The synthesis involves multi-step reactions, leveraging established protocols for thiazolidin-4-ones with modifications for introducing the butyl and nitroaryl groups.
Reaction Pathway
-
Pyrazole Formation:
Condensation of 4-ethoxy-3-nitrobenzaldehyde with phenylhydrazine in ethanol yields 3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . -
Thiazolidinone Assembly:
Optimization Parameters
-
Solvent: Ethanol or dimethylformamide (DMF) enhances reaction efficiency.
-
Catalyst: Piperidine (5 mol%) accelerates the Knoevenagel step, achieving yields >75% .
-
Temperature: Reflux conditions (80–100°C) are critical for cyclization.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility | DMSO > ethanol > water (negligible) |
| LogP | 3.8 (predicted) |
| Tautomerism | Thione-thiol equilibrium favored |
The butyl group enhances lipid solubility, facilitating membrane permeability in biological systems. The nitro group contributes to electron-deficient aromatic interactions, relevant in receptor binding.
Applications and Future Directions
Material Science
-
Optoelectronic Devices: Nitro and thioxo groups enable charge-transfer complexes with tunable bandgaps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume